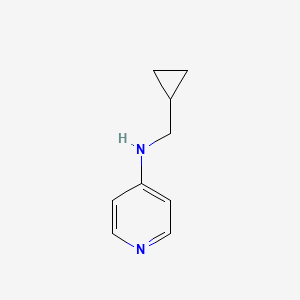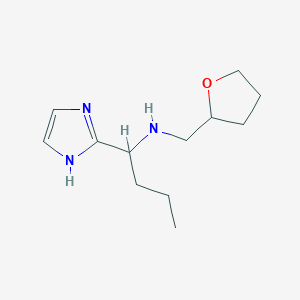
1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) is an organic compound featuring a phenylene core substituted with tetramethyl groups and linked to two imidazole rings via methylene bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetramethyl-1,4-phenylenediamine.
Formation of Methylene Bridges: The phenylenediamine is reacted with formaldehyde under acidic conditions to form the bis(methylene) intermediate.
Imidazole Formation: The intermediate is then reacted with imidazole in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The imidazole rings can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) involves its interaction with molecular targets such as enzymes or receptors. The imidazole rings can coordinate with metal ions, influencing various biochemical pathways. The tetramethyl-phenylene core provides structural stability and enhances the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A precursor in the synthesis of the target compound.
1,4-Bis(imidazol-1-ylmethyl)benzene: Similar structure but lacks the tetramethyl substitution.
Uniqueness
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) is unique due to its tetramethyl-substituted phenylene core, which imparts distinct electronic and steric properties. This enhances its stability and reactivity compared to similar compounds without the tetramethyl groups.
Eigenschaften
Molekularformel |
C18H22N4 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-[[4-(imidazol-1-ylmethyl)-2,3,5,6-tetramethylphenyl]methyl]imidazole |
InChI |
InChI=1S/C18H22N4/c1-13-14(2)18(10-22-8-6-20-12-22)16(4)15(3)17(13)9-21-7-5-19-11-21/h5-8,11-12H,9-10H2,1-4H3 |
InChI-Schlüssel |
UIANYESDIYVJNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1CN2C=CN=C2)C)C)CN3C=CN=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde](/img/structure/B11766190.png)
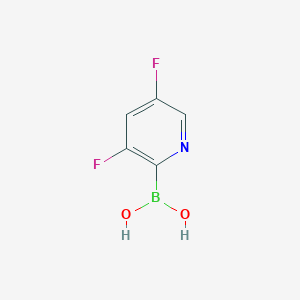
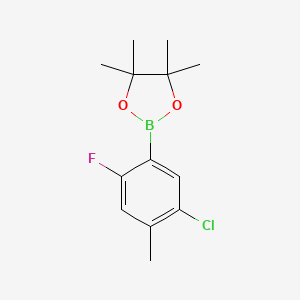
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B11766210.png)
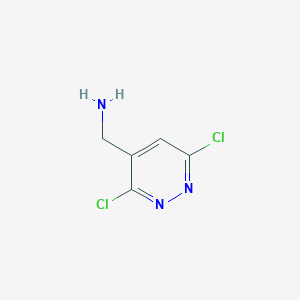
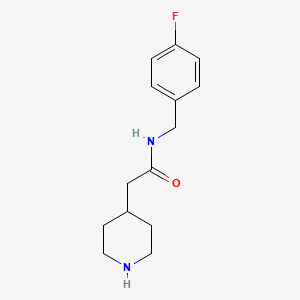
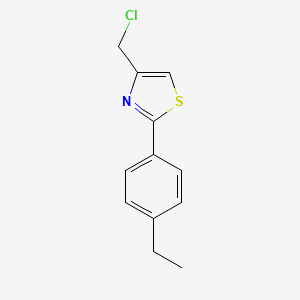
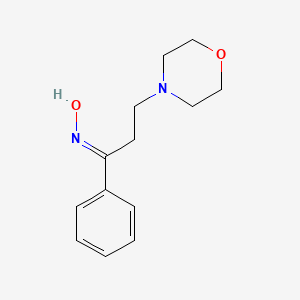
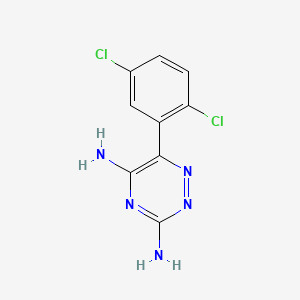
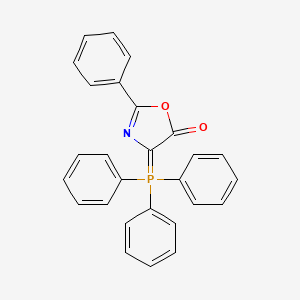
![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
